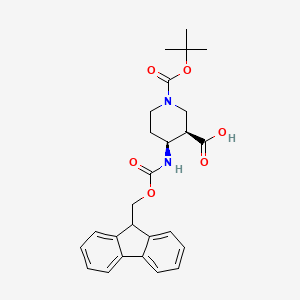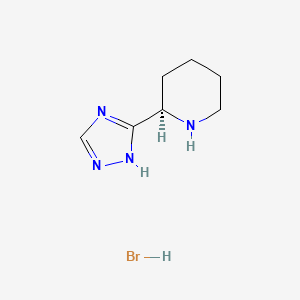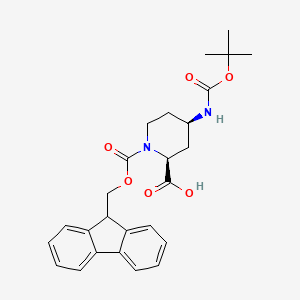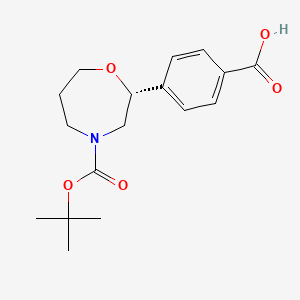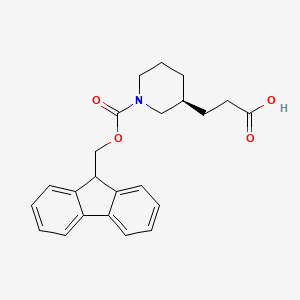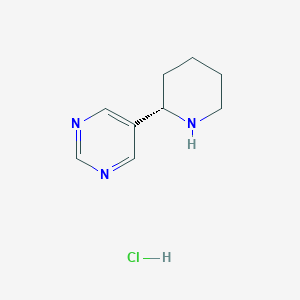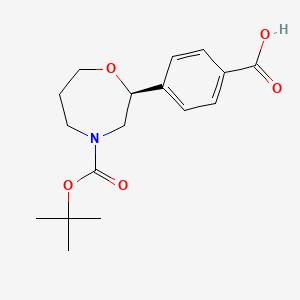
(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to an oxazepane ring. The presence of the tert-butoxycarbonyl group suggests it may be used as a protecting group in organic synthesis. This compound could be of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid typically involves multiple steps:
Formation of the Oxazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoic Acid Moiety: This step might involve coupling reactions such as esterification or amidation.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group can be introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzoic acid moiety can undergo oxidation reactions to form derivatives such as benzoyl peroxide.
Reduction: The oxazepane ring can be reduced under hydrogenation conditions to form the corresponding amine.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Trifluoroacetic acid or hydrochloric acid.
Major Products
Oxidation: Benzoyl peroxide.
Reduction: 4-(4-aminobenzoic acid)-1,4-oxazepane.
Substitution: 4-(4-aminobenzoic acid)-1,4-oxazepane.
Scientific Research Applications
Chemistry
Protecting Group: The tert-butoxycarbonyl group is commonly used to protect amines during multi-step organic synthesis.
Building Block: The compound can serve as a building block for more complex molecules.
Biology and Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its structural features.
Bioconjugation: The benzoic acid moiety can be used for conjugation to biomolecules.
Industry
Materials Science:
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, if used as a protecting group, the tert-butoxycarbonyl group would prevent unwanted reactions at the amine site. In drug development, the compound’s mechanism would involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
(S)-4-(tert-butoxycarbonyl)-1,4-oxazepane: Lacks the benzoic acid moiety.
4-(4-aminobenzoic acid)-1,4-oxazepane: Lacks the tert-butoxycarbonyl group.
Uniqueness
(S)-4-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is unique due to the combination of the oxazepane ring, benzoic acid moiety, and tert-butoxycarbonyl protecting group. This combination provides versatility in synthetic applications and potential biological activity.
Properties
IUPAC Name |
4-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-4-10-22-14(11-18)12-5-7-13(8-6-12)15(19)20/h5-8,14H,4,9-11H2,1-3H3,(H,19,20)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTQSVKTSPIRNQ-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCO[C@H](C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
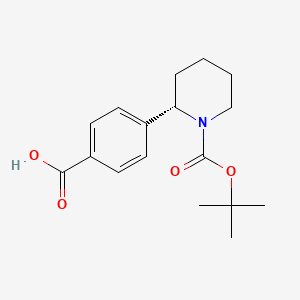
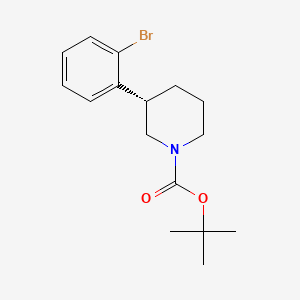

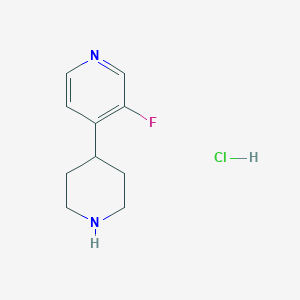
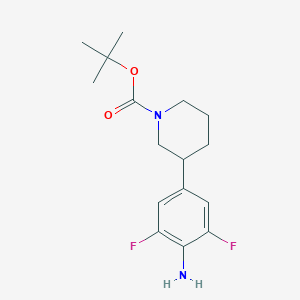
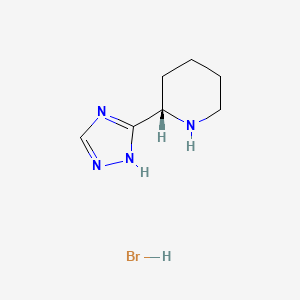
![4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B8257374.png)

